

Application Note: High-Precision Quantification of 2-Phenylethanol Using Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	2-Phenylethanol-d9	
Cat. No.:	B1459570	Get Quote

Abstract

This application note details a robust and highly accurate method for the quantification of 2-phenylethanol (2-PE) in various matrices using Isotope Dilution Mass Spectrometry (IDMS). 2-Phenylethanol is a significant aroma compound found in a variety of products, including cosmetics, foods, and beverages, and is also used as a preservative.[1][2] The method described herein utilizes a stable isotope-labeled internal standard, 2-phenylethanol-d4, to compensate for sample matrix effects and variations during sample preparation and analysis, ensuring high precision and accuracy.[3] This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of 2-phenylethanol.

Introduction

2-Phenylethanol (2-PE) is an organic compound with a characteristic rose-like fragrance, making it a valuable ingredient in the perfume, cosmetics, and food industries.[1][2] It also exhibits antimicrobial properties, leading to its use as a preservative.[4] Accurate quantification of 2-PE is crucial for quality control, regulatory compliance, and research and development.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high precision and accuracy.[5] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by



mass spectrometry. Because the analyte and the internal standard are chemically identical, they behave similarly during sample preparation and analysis, effectively nullifying any variations or losses that may occur.

This application note provides a comprehensive protocol for the quantification of 2-phenylethanol using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the isotope dilution technique.

Experimental Principle

The core of this method is the addition of a known quantity of a deuterated internal standard, 2-phenylethanol-d4, to the sample containing the native 2-phenylethanol. Following sample preparation, the mixture is analyzed by GC-MS. The gas chromatograph separates the analytes from the sample matrix, and the mass spectrometer detects and quantifies both the native 2-phenylethanol and the deuterated internal standard based on their distinct mass-to-charge ratios. The concentration of the native 2-phenylethanol in the sample is then calculated from the ratio of the peak areas of the native analyte to the internal standard.

Caption: Principle of IDMS for 2-phenylethanol quantification.

Materials and Reagents

- Solvents: Dichloromethane (HPLC grade), Methanol (HPLC grade), Ethanol (for sample dilution if necessary), Reagent-grade water.
- Standards: 2-Phenylethanol (analytical standard, >99.5% purity), 2-Phenylethanol-d4 (deuterated internal standard).
- Reagents: Sodium chloride (analytical grade).
- Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), analytical balance, volumetric flasks, pipettes, vials with caps, centrifuge.

Experimental Protocols Preparation of Standards and Reagents



- 2-Phenylethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-phenylethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.
- 2-Phenylethanol-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-phenylethanol-d4 and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution
 of the 2-phenylethanol stock solution with methanol to cover the expected concentration
 range of the samples.
- Internal Standard Spiking Solution: Prepare a working solution of 2-phenylethanol-d4 at a suitable concentration (e.g., 10 μg/mL) by diluting the stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

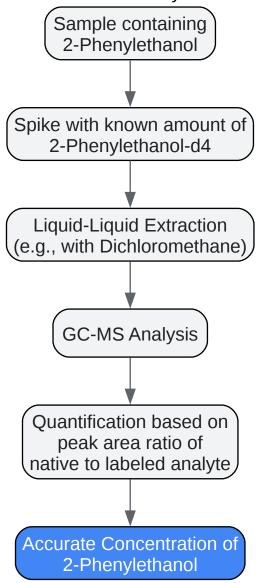
This protocol is a general guideline and may need to be adapted for different sample matrices.

- Sample Aliquoting: Accurately measure a known volume or weigh a known mass of the sample into a centrifuge tube.
- Internal Standard Spiking: Add a precise volume of the 2-phenylethanol-d4 internal standard spiking solution to the sample. The amount added should be comparable to the expected amount of native 2-phenylethanol in the sample.
- Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing of the internal standard with the sample matrix.
- Extraction:
 - Add 2 mL of dichloromethane to the sample.
 - Add 0.5 g of sodium chloride to facilitate phase separation.
 - Vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.



- Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a Pasteur pipette.
- Analysis: The collected organic extract is now ready for GC-MS analysis.

Experimental Workflow for 2-Phenylethanol IDMS Analysis



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Caption: Workflow for 2-phenylethanol analysis by IDMS.

GC-MS Analysis



- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 μm) or equivalent polar column.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μL (splitless mode).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp 1: 10 °C/min to 180 °C.
 - Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - o Ions for 2-Phenylethanol (quantifier/qualifier): m/z 91, 122.
 - o Ions for 2-Phenylethanol-d4 (quantifier/qualifier): m/z 92, 126.

Data Presentation

The following tables summarize typical quantitative data for the analysis of 2-phenylethanol using methods analogous to the one described.

Table 1: Method Performance Characteristics



Parameter	Typical Value	Reference
Linearity Range	1.0 - 300.0 mg/L	
Correlation Coefficient (R²)	> 0.99	
Limit of Detection (LOD)	0.1 mg/L	
Limit of Quantification (LOQ)	0.5 - 6.1 μg/L (in urine and blood)	[4]
Precision (RSD)	1.5 - 2.4%	

Table 2: Recovery Data in Spiked Samples

Matrix	Spiking Level	Average Recovery (%)	Reference
Rose Water	10 mg/L	93.7	
Rose Water	75 mg/L	96.9	
Rose Water	150 mg/L	97.2	

Conclusion

The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly reliable and accurate means for the quantification of 2-phenylethanol. The use of a deuterated internal standard is critical for correcting for matrix effects and procedural losses, thereby ensuring data of high quality. This protocol serves as a robust foundation for the analysis of 2-phenylethanol in a variety of sample matrices and can be adapted for specific research, quality control, and drug development applications.

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